molecular formula C8H7FO3 B1297651 4-Fluoro-3-methoxybenzoic acid CAS No. 82846-18-2

4-Fluoro-3-methoxybenzoic acid

Cat. No. B1297651
Key on ui cas rn: 82846-18-2
M. Wt: 170.14 g/mol
InChI Key: LWGCZCMLPRMKIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040515B2

Procedure details

A solution of 4-fluoro-3-methoxybenzoic acid (1.30 g, 7.64 mmol) and TEA (1.25 mL, 8.97 mmol) in sulfolane (6.0 mL) was treated with HATU (3.25 g, 8.55 mmol). After 10 minutes, aminoacetaldehyde dimethylacetal (0.925 mL, 8.58 mmol) was added. The reaction mixture was stirred at room temperature for 30 minutes. The reaction mixture was then treated with conc. H2SO4 (15 mL) and stirred at 60° C. for 2 days. The reaction mixture was poured over ice and brought to pH˜4 with 10M NaOH (˜55 mL). The precipitate was collected by filtration, washed with water, and dried under vacuum to give 6-fluoro-7-methoxyisoquinolin-1(2H)-one (Cpd L, 1.32 g, 89%) as a white powder.
Quantity
1.3 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1.25 mL
Type
reactant
Reaction Step One
Name
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.925 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
55 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][C:3]=1[O:11][CH3:12].CN(C(O[N:21]1N=N[C:23]2C=CC=N[C:22]1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.COC(OC)CN.OS(O)(=O)=O.[OH-].[Na+]>S1(CCCC1)(=O)=O>[F:1][C:2]1[CH:10]=[C:9]2[C:5](=[CH:4][C:3]=1[O:11][CH3:12])[C:6](=[O:8])[NH:21][CH:22]=[CH:23]2 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
FC1=C(C=C(C(=O)O)C=C1)OC
Name
TEA
Quantity
1.25 mL
Type
reactant
Smiles
Name
Quantity
3.25 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
6 mL
Type
solvent
Smiles
S1(=O)(=O)CCCC1
Step Two
Name
Quantity
0.925 mL
Type
reactant
Smiles
COC(CN)OC
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Four
Name
Quantity
55 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 60° C. for 2 days
Duration
2 d
ADDITION
Type
ADDITION
Details
The reaction mixture was poured over ice
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC=1C=C2C=CNC(C2=CC1OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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